6-Methoxybenzofuran-2-carbaldehyde

Catalog No.
S1927861
CAS No.
53860-74-5
M.F
C10H8O3
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxybenzofuran-2-carbaldehyde

CAS Number

53860-74-5

Product Name

6-Methoxybenzofuran-2-carbaldehyde

IUPAC Name

6-methoxy-1-benzofuran-2-carbaldehyde

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-6H,1H3

InChI Key

GOFAYQFZGHXFTL-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(O2)C=O

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C=O
  • Organic Synthesis

    The presence of a formyl group (CHO) and a methoxy group (OCH3) makes 6-Methoxybenzofuran-2-carbaldehyde a potential building block for more complex organic molecules. Researchers might explore its use in synthesizing various heterocyclic compounds or other functional molecules with desired properties [].

  • Medicinal Chemistry

    The benzofuran core structure is present in some bioactive natural products with various pharmacological activities []. Further investigation into 6-Methoxybenzofuran-2-carbaldehyde could be warranted to assess its potential for medicinal applications. This might involve studies on its interaction with biological targets or its effect on specific cellular processes.

6-Methoxybenzofuran-2-carbaldehyde is an organic compound with the molecular formula C₁₀H₈O₃ and a CAS number of 53860-74-5. This compound features a benzofuran structure, which consists of a fused benzene and furan ring, with a methoxy group (-OCH₃) and an aldehyde group (-CHO) attached. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

As there is limited research on 6-Methoxybenzofuran-2-carbaldehyde, a defined mechanism of action is not currently established.

  • Irritating: May cause irritation to skin, eyes, and respiratory system upon contact or inhalation.
  • Flammable: Organic compounds with aromatic rings tend to be flammable.
Typical for aldehydes and methoxy-substituted aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or enamines.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.

These reactions are fundamental for synthesizing derivatives or exploring its reactivity in complex organic syntheses .

The synthesis of 6-methoxybenzofuran-2-carbaldehyde can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of methoxybenzofuran using an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst.
  • Reformulation from Precursor Compounds: Starting from simpler benzofuran derivatives, one can introduce the aldehyde functionality via oxidation or by employing specific reagents that facilitate the transformation.
  • One-Pot Reactions: Recent synthetic strategies have focused on one-pot methodologies that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

6-Methoxybenzofuran-2-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Materials Science: Its unique structure may contribute to the development of novel materials with specific optical or electronic properties.
  • Chemical Intermediates: It can act as an intermediate in the synthesis of more complex organic molecules used in various chemical industries .

Interaction studies involving 6-methoxybenzofuran-2-carbaldehyde focus on its binding affinity and reactivity with biological targets. Preliminary investigations suggest potential interactions with enzymes or receptors implicated in disease pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 6-methoxybenzofuran-2-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
5-Methoxybenzofuran-2-carbaldehydeBenzofuranDifferent position of methoxy group
7-Methoxybenzofuran-2-carbaldehydeBenzofuranAltered position of methoxy group
6-Hydroxybenzofuran-2-carbaldehydeBenzofuranHydroxyl group instead of methoxy
6-Bromobenzofuran-2-carbaldehydeBenzofuranBromine substituent enhances reactivity

The presence of the methoxy group at the 6-position distinguishes it from other benzofurans, potentially influencing its reactivity and biological properties.

XLogP3

2.1

Other CAS

53860-74-5

Wikipedia

2-Benzofurancarboxaldehyde, 6-methoxy-

Dates

Modify: 2023-08-16

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